molecular formula C7H3F2NO4 B1307636 4,5-Difluoro-2-nitrobenzoic acid CAS No. 20372-63-8

4,5-Difluoro-2-nitrobenzoic acid

Cat. No. B1307636
CAS RN: 20372-63-8
M. Wt: 203.1 g/mol
InChI Key: HGGRAOYTQNFGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076358B2

Procedure details

4,5-Difluoro-2-nitro-benzoic acid (3.05 g, 15 mmol) was combined with THF (20 mL), and then BH3 THF (35 mL) was added over 15 min. The resulting mixture was stirred overnight at 60° C. and then cooled to room temperature. Methanol was added, and the resulting mixture was stirred 15 min. The solvent was removed to yield an oil, which was purified by silica gel chromatography to yield a residue.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.C1COCC1>CO>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1F)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to yield a residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC(=C(C=C1F)CO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.